molecular formula C15H34O4S B12581463 (2S,6S)-2,6-dimethyldodecan-1-ol;methanesulfonic acid CAS No. 647035-22-1

(2S,6S)-2,6-dimethyldodecan-1-ol;methanesulfonic acid

Cat. No.: B12581463
CAS No.: 647035-22-1
M. Wt: 310.5 g/mol
InChI Key: SVPCYZSUNOXUCM-IODNYQNNSA-N
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Description

(2S,6S)-2,6-dimethyldodecan-1-ol;methanesulfonic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a dodecanol backbone with two methyl groups at the 2nd and 6th positions, combined with methanesulfonic acid. The stereochemistry of the compound is specified by the (2S,6S) configuration, indicating the spatial arrangement of the substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6S)-2,6-dimethyldodecan-1-ol can be achieved through several methods. One common approach involves the asymmetric hydrogenation of dehydroamino acids using chiral catalysts. For instance, the use of [Rh(I)(COD)-(S,S) or - (R,R)-Et-DuPHOS)] + OTf- has been reported to produce optically active, protected amino acid derivatives with high enantiomeric excess .

Industrial Production Methods

Industrial production of (2S,6S)-2,6-dimethyldodecan-1-ol typically involves large-scale asymmetric hydrogenation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure the desired stereochemistry is achieved.

Chemical Reactions Analysis

Types of Reactions

(2S,6S)-2,6-dimethyldodecan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield aldehydes or carboxylic acids, while substitution reactions can produce various alkyl halides.

Scientific Research Applications

(2S,6S)-2,6-dimethyldodecan-1-ol;methanesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (2S,6S)-2,6-dimethyldodecan-1-ol;methanesulfonic acid exerts its effects involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites, influencing biochemical pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S,6S)-2,6-dimethyldodecan-1-ol;methanesulfonic acid apart is its unique combination of a dodecanol backbone with methanesulfonic acid, providing distinct chemical reactivity and potential applications. Its specific stereochemistry also makes it particularly valuable in chiral synthesis and biochemical studies.

Properties

CAS No.

647035-22-1

Molecular Formula

C15H34O4S

Molecular Weight

310.5 g/mol

IUPAC Name

(2S,6S)-2,6-dimethyldodecan-1-ol;methanesulfonic acid

InChI

InChI=1S/C14H30O.CH4O3S/c1-4-5-6-7-9-13(2)10-8-11-14(3)12-15;1-5(2,3)4/h13-15H,4-12H2,1-3H3;1H3,(H,2,3,4)/t13-,14-;/m0./s1

InChI Key

SVPCYZSUNOXUCM-IODNYQNNSA-N

Isomeric SMILES

CCCCCC[C@H](C)CCC[C@H](C)CO.CS(=O)(=O)O

Canonical SMILES

CCCCCCC(C)CCCC(C)CO.CS(=O)(=O)O

Origin of Product

United States

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